molecular formula C10H12N2O2 B12043863 o-Toluamide, N-(carbamoylmethyl)- CAS No. 6754-94-5

o-Toluamide, N-(carbamoylmethyl)-

Cat. No.: B12043863
CAS No.: 6754-94-5
M. Wt: 192.21 g/mol
InChI Key: FYGDRFCJOTYIQM-UHFFFAOYSA-N
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Description

o-Toluamide, N-(carbamoylmethyl)-: is an organic compound with the molecular formula C₉H₁₁NO₂. It is a derivative of toluamide, where the amide group is substituted with a carbamoylmethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: o-Toluamide, N-(carbamoylmethyl)- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Products may include carboxylic acids or other oxidized derivatives.

    Reduction: Products may include amines or other reduced derivatives.

    Substitution: Products depend on the nucleophile used but can include various substituted amides.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine:

  • Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.

Industry:

  • Utilized in the production of polymers and resins.
  • Used as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism by which o-Toluamide, N-(carbamoylmethyl)- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways involved can vary but often include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

    o-Toluamide: The parent compound, differing only by the absence of the carbamoylmethyl group.

    N-Methyl-o-toluamide: A derivative where the amide nitrogen is methylated.

    Diethyltoluamide (DEET): A well-known insect repellent with a similar structure but different functional groups.

Uniqueness: o-Toluamide, N-(carbamoylmethyl)- is unique due to the presence of the carbamoylmethyl group, which imparts different chemical and physical properties compared to its analogs. This structural difference can influence its reactivity, solubility, and biological activity, making it suitable for specific applications that other similar compounds may not be able to fulfill.

Properties

CAS No.

6754-94-5

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

N-(2-amino-2-oxoethyl)-2-methylbenzamide

InChI

InChI=1S/C10H12N2O2/c1-7-4-2-3-5-8(7)10(14)12-6-9(11)13/h2-5H,6H2,1H3,(H2,11,13)(H,12,14)

InChI Key

FYGDRFCJOTYIQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(=O)N

Origin of Product

United States

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